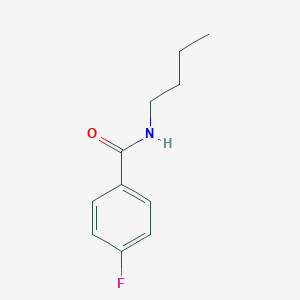

N-butyl-4-fluorobenzamide

Description

Contextual Significance within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science, serving as a versatile scaffold for the development of a wide array of functional molecules. a2bchem.com The amide bond is a fundamental component of peptides and proteins and is present in approximately 25% of all pharmaceutical drugs. nih.gov The stability and hydrogen-bonding capabilities of the benzamide core allow for its interaction with biological targets such as enzymes and receptors. nih.gov Consequently, benzamide derivatives have been successfully developed as analgesics, anti-inflammatory agents, and for the treatment of various other conditions. nih.gov

Evolution of Research Trajectories for Fluorinated Benzamide Derivatives

The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. bohrium.comacs.org The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. bohrium.comrsc.org

The research trajectory for fluorinated benzamide derivatives has evolved from simple substitutions to more strategic placements of fluorine atoms to fine-tune molecular properties. Early research focused on understanding the fundamental effects of fluorination on the chemical and physical properties of benzamides. mdpi.com More recent research has explored the use of fluorinated benzamides in a variety of applications. For instance, the introduction of fluorine to 4-(2-pyrimidinylamino)benzamides has led to the development of potent Hedgehog signaling pathway inhibitors. nih.gov Furthermore, fluorinated benzamide derivatives have been investigated as potential PET imaging agents for tumors and as glucokinase activators for the potential treatment of diabetes. bldpharm.comnih.gov This evolution highlights a trend towards the rational design of fluorinated benzamides for specific and sophisticated applications. rsc.orgunistra.fr

Scope and Objectives of Current Academic Inquiry into N-butyl-4-fluorobenzamide

Current academic inquiry into this compound and its close analogs is primarily focused on exploring its potential in medicinal chemistry and materials science. The objectives of this research include the synthesis and characterization of the compound, the evaluation of its biological activity, and the investigation of its physicochemical properties for potential applications.

Research into N-substituted benzamides, including this compound, often involves modifying the N-substituent to explore structure-activity relationships (SAR). researchgate.net For example, studies on related benzamide derivatives have investigated their potential as antitumor agents by modifying the N-substituent to improve anti-proliferative activities. nih.gov The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzoyl chloride with n-butylamine. guidechem.comchemsrc.com

While specific, in-depth studies on this compound are not abundant in publicly available literature, the existing data and the broader context of research on fluorinated benzamides suggest that its investigation is aimed at contributing to the development of new therapeutic agents or functional materials.

Detailed Research Findings

The chemical properties of this compound have been reported in various chemical supplier catalogs and a limited number of scientific publications.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 3851-81-8 | a2bchem.comguidechem.comchemsrc.comechemi.com |

| Molecular Formula | C11H14FNO | a2bchem.comguidechem.comechemi.com |

| Molecular Weight | 195.23 g/mol | a2bchem.comguidechem.comechemi.com |

| Melting Point | 56 °C | guidechem.com |

| Boiling Point (Predicted) | 317.4±25.0 °C | guidechem.com |

| Density (Predicted) | 1.063±0.06 g/cm³ | guidechem.com |

Spectroscopic Data:

A study reported the following 1H NMR spectral data for this compound:

1H NMR (300 MHz, CDCl3) δ (ppm): 8.10 (t, J = 15.10, Ar, 1H), 7.40 (q, J = 13.59, Ar, 1H), 7.25 (q, J = 13.59, Ar, 1H), 7.10 (q, J = 12.08, Ar, 1H), 6.75 (br s, -NH, 1H), 3.45 (q, J = 13.59, NH-CH2, 2H), 1.62 (quin, J = 14.35, NH-CH2-CH2, 2H), 1.35 - 1.48 (m, NH-CH2-CH2-CH2, 2H), 0.95 (t, J = 6.79, -CH3, 3H). echemi.com

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGODVSMUHIPZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for N Butyl 4 Fluorobenzamide and Its Analogs

Classical Amidation and Coupling Techniques in N-butyl-4-fluorobenzamide Synthesis

Traditional methods for forming the amide bond in this compound typically involve the coupling of a carboxylic acid derivative with an amine. These techniques are well-established and widely used due to their reliability.

Carboxylic Acid Activation and Amine Coupling Routes

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it To overcome this, the carboxylic acid is typically "activated" to increase its electrophilicity. fishersci.itresearchgate.net Common activation strategies include:

Conversion to Acyl Halides: 4-Fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itsemanticscholar.org The resulting acyl chloride is highly reactive and readily couples with n-butylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it This method, known as the Schotten-Baumann reaction, is a robust and frequently used approach. fishersci.it

Formation of Anhydrides: 4-Fluorobenzoic acid can be converted into a symmetric or mixed anhydride (B1165640). For instance, reacting 4-fluorobenzoic acid with another carboxylic acid chloride or using a dehydrating agent can form the anhydride, which then reacts with n-butylamine. researchgate.net

Use of Coupling Reagents: A popular and milder approach involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. researchgate.netnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.it

A general procedure for synthesizing N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA), an analog of this compound, involves dissolving 4-fluorobenzoic acid in a solvent like dichloromethane, cooling it, and then adding triethylamine and ethyl chloroformate to form a mixed anhydride. nih.gov Subsequently, the amine is added to complete the coupling reaction. nih.gov

Precursor Chemistry and Reaction Pathways (e.g., 4-fluorobenzohydrazide routes)

An alternative pathway to fluorobenzamide derivatives involves the use of 4-fluorobenzohydrazide as a key precursor. This intermediate can be synthesized from 4-fluorobenzoic acid through esterification followed by reaction with hydrazine (B178648) hydrate. benthamdirect.com The resulting 4-fluorobenzohydrazide is a versatile building block for creating a variety of analogs.

For example, 4-fluorobenzohydrazide can undergo condensation reactions with aldehydes or ketones to form hydrazones. researchgate.net It can also react with anhydrides, such as phthalic anhydride in acetic acid, to yield compounds like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. eurjchem.comdntb.gov.ua These reaction pathways demonstrate the utility of 4-fluorobenzohydrazide in diversifying the structures of fluorobenzamide derivatives.

Advanced Catalytic Approaches for this compound Construction

To improve the efficiency, sustainability, and scope of amide synthesis, advanced catalytic methods have been developed. These include transition metal-catalyzed reactions and the use of organocatalysts and biocatalysts.

Transition Metal-Catalyzed Amidation Strategies

Transition metal catalysts offer powerful alternatives for amide bond formation, often under milder conditions and with higher functional group tolerance compared to classical methods. While direct catalytic amidation of 4-fluorobenzoic acid with n-butylamine using transition metals is an area of ongoing research, related transformations have been explored. For instance, iridium-catalyzed reductive approaches have been used to generate nitrones from N-hydroxyamides. nih.gov Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, have also been shown to catalyze the direct amidation of non-activated carboxylic acids and amines, producing water as the only byproduct. diva-portal.org

Organocatalytic and Biocatalytic Synthesis Considerations

Organocatalysis utilizes small organic molecules to catalyze reactions. In the context of amide synthesis, amino amides derived from natural amino acids have emerged as effective multifunctional organocatalysts. mdpi.com These catalysts can facilitate asymmetric reactions, which is crucial for producing chiral amides. The general mechanism involves the activation of the carbonyl group by the catalyst's amine functionality, while other parts of the catalyst direct the stereochemical outcome. mdpi.com

Biocatalysis employs enzymes to catalyze chemical transformations, offering high selectivity and environmentally benign reaction conditions. Enzymes like lipases and penicillin acylases have been used for the synthesis of secondary and tertiary amides. Another promising biocatalytic approach involves a two-enzyme system of CoA ligases and N-acyltransferases. researchgate.net This system can be used to produce a wide range of amides from stoichiometric amounts of the corresponding carboxylic acid and amine. researchgate.net Nitrile hydratase enzymes are also used in the production of amides through the hydration of nitriles. researchgate.net

Radiochemical Synthesis of Fluorobenzamide Derivatives (e.g., [18F]-DAFBA)

The synthesis of radiolabeled fluorobenzamide derivatives, particularly those containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), is of great interest for positron emission tomography (PET) imaging. nih.govgoogle.com.na A key analog in this area is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), which has shown potential for imaging melanoma. nih.govsnmjournals.org

The synthesis of [¹⁸F]-DAFBA typically involves a multi-step process. nih.gov One common route begins with the synthesis of 4-[¹⁸F]fluorobenzoic acid. This can be achieved either by the oxidation of 4-[¹⁸F]fluorobenzaldehyde or by the hydrolysis of ethyl 4-[¹⁸F]fluorobenzoate. nih.gov The resulting 4-[¹⁸F]fluorobenzoic acid is then coupled with the desired amine (in this case, N,N-diethylethylenediamine) using a coupling agent like EDC. nih.gov

Another strategy for radiofluorination involves nucleophilic substitution on a precursor molecule. For example, [¹⁸F]fluoride can be used to displace a leaving group, such as a trimethylammonium group, on a benzamide (B126) precursor. researchgate.net This one-step approach can be rapid and high-yielding. researchgate.net The development of efficient radiochemical syntheses is critical due to the short half-life of ¹⁸F (approximately 110 minutes). princeton.edu

Below is a table summarizing key aspects of the synthesis of [¹⁸F]-DAFBA:

| Parameter | Value/Description | Reference |

| Precursor for Fluorine-18 | 4-[¹⁸F]Fluorobenzoic acid | nih.gov |

| Coupling Agent | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) | nih.gov |

| Radiochemical Yield (from 4-[¹⁸F]Fluorobenzoic acid) | 54 ± 18% | nih.gov |

| Radiochemical Purity | 97 ± 2% | nih.gov |

| Total Synthesis Time | 175 ± 15 minutes | nih.gov |

| Specific Activity | >1000 mCi/μmol | nih.gov |

Pathways for Isotopic Labeling and Precursor Derivatization

The introduction of positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into this compound and its analogs is a key process for developing tracers for Positron Emission Tomography (PET). This often involves multi-step syntheses starting with the production of a radiolabeled precursor, which is then coupled to the rest of the molecule.

A common strategy for producing ¹⁸F-labeled benzamides involves the initial synthesis of 4-[¹⁸F]fluorobenzoic acid. This can be achieved through nucleophilic substitution of a suitable precursor, such as a trimethylammonium triflate derivative, with [¹⁸F]fluoride. For instance, the synthesis of N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) begins with the preparation of 4-[¹⁸F]fluorobenzoic acid, which is then coupled with N,N-diethylethylenediamine using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.gov An alternative route to 4-[¹⁸F]fluorobenzoic acid starts with the synthesis of 4-[¹⁸F]fluorobenzaldehyde, which is subsequently oxidized. nih.gov

Another important precursor for creating ¹⁸F-labeled analogs is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). thno.orgsnmjournals.org This compound can be synthesized from 4-[¹⁸F]fluorobenzaldehyde, which is oxidized to 4-[¹⁸F]fluorobenzoic acid and then reacted with N,N'-disuccinimidyl carbonate. acs.org [¹⁸F]SFB is a valuable reagent for labeling peptides and proteins. acs.orgrsc.org For example, the synthesis of N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), a thiol-reactive labeling agent, is achieved by coupling [¹⁸F]SFB with N-(2-aminoethyl)maleimide. thno.orgsnmjournals.org This prosthetic group can then be used to label biomolecules containing thiol groups. thno.orgsnmjournals.org

The derivatization of precursors is a crucial step to facilitate the introduction of the radiolabel and subsequent coupling reactions. For instance, in the synthesis of some radiolabeled benzamide analogs, a precursor molecule might be functionalized with a protecting group that can be removed to allow for the attachment of the radiolabeled moiety. mdpi.com Solid-phase synthesis has also been employed for the selective mono-fluorobenzoylation of polyamines, which can serve as a basis for developing ¹⁸F-labeled radiotracers. mdpi.com

Evaluation of Radiochemical Yields and Purity

The success of a radiolabeling synthesis is largely determined by the radiochemical yield (RCY) and radiochemical purity of the final product. These parameters are critical for ensuring the quality and efficacy of the radiotracer for its intended use.

For the synthesis of [¹⁸F]-DAFBA, a three-step process starting from 4-[¹⁸F]fluorobenzaldehyde yielded the final product with a radiochemical yield of 54 ± 18% and a radiochemical purity of 97 ± 2%. nih.gov The entire synthesis, including purification, took approximately 175 minutes. nih.gov The specific activity, a measure of the radioactivity per unit mass of the compound, was greater than 1000 mCi/μmol. nih.gov

The synthesis of other ¹⁸F-labeled benzamide analogs has also been reported with varying yields. For example, some syntheses have achieved radiochemical yields in the range of 20-30%. google.com.na It is important to note that the RCY can be influenced by several factors, including the precursor used, reaction conditions, and the efficiency of the purification methods, which often involve high-performance liquid chromatography (HPLC). nih.govsnmjournals.orggoogle.com.na

Table 1: Radiochemical Synthesis Data for this compound Analogs

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

Key principles of green chemistry that can be applied to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents like Cyrene. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient methods like microwave or ultrasonic irradiation.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Designing for Degradation: Creating products that can break down into innocuous substances after use.

One approach to a greener synthesis of amides involves the one-pot conversion of carboxylic acids to primary amides using triflic anhydride and aqueous ammonium hydroxide. thieme-connect.com This method avoids the need for harsh conditions and complex reagents. Another sustainable approach involves mechanochemistry, which can be performed solvent-free at ambient temperatures, increasing atom economy.

For the synthesis of this compound specifically, a green protocol could involve the reaction of 4-fluorobenzoic acid with n-butylamine using a non-toxic coupling agent and a green solvent. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. For example, a microwave-assisted reaction at 120°C for just one minute has been used in the synthesis of other organic compounds. wjpmr.com

The development of sustainable synthetic protocols for this compound and its analogs is an ongoing area of research. By incorporating the principles of green chemistry, it is possible to create more environmentally friendly and efficient methods for producing these important chemical compounds.

Table 2: Compound Names Mentioned in the Article

Advanced Spectroscopic and Structural Elucidation Techniques Applied to N Butyl 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-butyl-4-fluorobenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the chemical environment and connectivity of the atoms within the molecule. amazonaws.comchemicalbook.com

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrocarbon framework of this compound.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the aromatic protons on the fluorobenzoyl ring and the aliphatic protons of the butyl group. The aromatic region typically displays a doublet of doublets for the protons adjacent to the fluorine atom and another multiplet for the protons ortho to the amide group. amazonaws.com The butyl chain protons appear as a series of multiplets, corresponding to the CH₂, CH₂, CH₂ and CH₃ groups, with their chemical shifts and splitting patterns providing clear evidence of their sequence and connectivity. amazonaws.com

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. ceitec.cz The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the amide substituent. ceitec.cz The four carbons of the n-butyl group also give rise to separate signals in the aliphatic region of the spectrum. amazonaws.com

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.76 | dd | Aromatic CH |

| ¹H | (Varies) | m | Aromatic CH |

| ¹H | (Varies) | t | NH |

| ¹H | (Varies) | m | N-CH₂ - |

| ¹H | (Varies) | m | -CH₂-CH₂ -CH₂- |

| ¹H | (Varies) | m | -CH₂-CH₂ -CH₃ |

| ¹H | (Varies) | t | -CH₃ |

| ¹³C | (Varies) | s | C =O |

| ¹³C | (Varies) | d | C -F |

| ¹³C | (Varies) | d | Aromatic C H |

| ¹³C | (Varies) | s | Aromatic C -C=O |

| ¹³C | (Varies) | d | Aromatic C H |

| ¹³C | (Varies) | t | N-C H₂- |

| ¹³C | (Varies) | t | -C H₂-CH₂-CH₂- |

| ¹³C | (Varies) | t | -C H₂-CH₃ |

| ¹³C | (Varies) | q | -C H₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. dd = doublet of doublets, m = multiplet, t = triplet, s = singlet, d = doublet, q = quartet. amazonaws.com

¹⁹F NMR and Heteronuclear Correlation Studies

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. azom.com The spectrum typically shows a single resonance for the fluorine atom, and its chemical shift is indicative of its electronic environment. nih.gov Coupling between the ¹⁹F nucleus and adjacent protons (³JFH) can be observed, providing further structural confirmation. azom.com

Heteronuclear correlation spectroscopy , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful means to connect the ¹H, ¹³C, and sometimes ¹⁹F signals. huji.ac.ilwikipedia.org

HSQC experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. ceitec.cz

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). wikipedia.org This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the ipso-carbon attached to the fluorine atom. It also helps to definitively link the butyl group to the amide nitrogen and the fluorophenyl group to the carbonyl carbon. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The absorption of IR radiation or the inelastic scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint of this compound.

Key vibrational bands observed in the spectra of this compound include:

N-H Stretch: A characteristic sharp to moderately broad band in the IR spectrum, typically around 3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the butyl group are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, appearing around 1550 cm⁻¹, involves a combination of N-H bending and C-N stretching and is a key feature of secondary amides.

C-F Stretch: A strong band in the IR spectrum, typically in the region of 1250-1100 cm⁻¹, which is indicative of the carbon-fluorine bond.

Aromatic C=C Stretches: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-N Stretch | ~1400 | Medium |

| C-F Stretch | 1250-1100 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing insights into its structure through analysis of its fragmentation patterns. amazonaws.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (195.24 g/mol ). The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the butyl group, or adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

Cleavage of the amide bond: This can lead to the formation of the 4-fluorobenzoyl cation (m/z 123) and the butylamine (B146782) radical, or the 4-fluorophenyl radical and the butyl isocyanate cation. The 4-fluorobenzoyl cation is often a prominent peak in the mass spectrum. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 195 | [M]⁺ (Molecular Ion) | [C₁₁H₁₄FNO]⁺ |

| 139 | [M - C₄H₈]⁺ | [C₇H₆FNO]⁺ |

| 123 | [4-FC₆H₄CO]⁺ | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of the crystal structure of this compound and related compounds reveals key structural features:

The fluorophenyl ring is typically planar.

The amide group is also planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

The butyl chain often adopts a staggered conformation to minimize steric hindrance.

The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a critical conformational parameter.

Crystal Packing and Lattice Dynamics

The way in which individual molecules of this compound pack together in the crystal lattice is determined by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. researchgate.net

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of hydrogen-bonded chains or dimers, which are a dominant feature in the crystal packing of amides. nih.gov

π-π Stacking: The aromatic fluorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The collective vibrations of the atoms in the crystal lattice, known as lattice dynamics , are influenced by these intermolecular interactions. wiley.comarxiv.org The strength and nature of the hydrogen bonding network, in particular, will significantly affect the lattice vibrations. These dynamics can be studied computationally and are important for understanding the physical properties of the crystalline material.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular forces, with hydrogen bonding playing a predominant role. The amide functional group (–CONH–) is a classic hydrogen bond donor (the N–H group) and acceptor (the C=O group), which facilitates the formation of robust and directional interactions. These interactions are fundamental to the crystal packing, influencing the physical properties of the compound. While specific crystallographic data for this compound is not extensively detailed in the cited literature, its intermolecular behavior can be thoroughly understood by analyzing its structural motifs and comparing them with closely related, well-characterized compounds such as 4-fluorobenzamide (B1200420) and other N-substituted benzamides. mdpi.comjchemrev.com

The primary and strongest intermolecular interaction expected is the hydrogen bond between the amide N–H donor and the carbonyl oxygen acceptor of a neighboring molecule. This N–H···O=C interaction is a hallmark of secondary amides and typically leads to the formation of infinite chains or cyclic dimers. In many benzamide (B126) derivatives, molecules are linked into dimers featuring an R₂²(8) graph-set motif. researchgate.net Alternatively, they can form catemeric chains where molecules are connected head-to-tail.

Furthermore, the fluorophenyl ring system can participate in π-π stacking interactions. In the crystal structures of similar aromatic amides, these interactions are common, where parallel or offset stacking of the benzene (B151609) rings contributes to the cohesive energy of the crystal lattice. nih.gov The nature of halogen interactions, specifically those involving fluorine, is also a point of consideration. While F···F contacts can occur, they are often considered repulsive or weakly attractive depending on the geometry of the interaction. researchgate.netresearchgate.net Detailed charge density analysis on 4-fluorobenzamide suggests that F···F interactions show indications of a minor decrease in repulsion, classifying them as type I interactions. researchgate.net

The interplay of these varied interactions—strong N–H···O hydrogen bonds, weaker C–H···O and C–H···F bonds, and π-π stacking—results in a complex and stable hydrogen-bonding network that defines the specific polymorphic form adopted by this compound.

Detailed Research Findings

Crystallographic studies on analogous compounds provide quantitative insight into the geometry of the intermolecular interactions that are likely present in this compound. For instance, the analysis of various N-substituted 4-fluorobenzamides reveals well-defined hydrogen bonding patterns. In the crystal structure of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, molecules form inversion dimers linked by pairs of N–H···S hydrogen bonds, creating R₂²(8) loops. researchgate.net In N-(arylsulfonyl)-4-fluorobenzamides, strong N–H···O hydrogen bonds are the primary drivers of the crystal structure, forming tetrameric units or interconnected dimers. nih.gov

The tables below present representative data from closely related structures to illustrate the typical geometries of these interactions.

Table 1: Hydrogen Bond Geometry in an Analogous Compound (N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide) researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1–H1A···S1 | 0.88 | 2.69 | 3.508 | 154 |

| N2–H1B···O1 | 0.88 | 1.88 | 2.610 | 139 |

| C10–H10···S1 | 0.95 | 2.65 | 3.232 | 120 |

Data sourced from a related N-carbamothioyl-4-fluorobenzamide derivative to exemplify typical bond lengths and angles. researchgate.net

Table 2: Crystallographic Data for an Analogous Fluorobenzamide Derivative (4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate) eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094 |

| b (Å) | 7.248 |

| c (Å) | 14.517 |

| β (°) | 105.116 |

| Volume (ų) | 1431.6 |

| Z | 4 |

This data illustrates a typical crystal system and unit cell parameters for a complex 4-fluorobenzamide derivative, highlighting the type of structural information obtained from X-ray diffraction. eurjchem.com

These findings from analogous structures underscore the prevalence of strong, directional hydrogen bonds supplemented by a network of weaker interactions that stabilize the crystal lattice.

Computational and Theoretical Investigations of N Butyl 4 Fluorobenzamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. google.com This method is favored for its balance of accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like N-butyl-4-fluorobenzamide. rsc.orgutwente.nl DFT calculations allow for the determination of the molecule's ground-state energy and electron density, from which numerous other properties can be derived. google.com

The first step in a typical DFT study is the geometry optimization of the molecule. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation. For a flexible molecule such as this compound, which possesses rotatable bonds in its n-butyl chain, multiple conformations may exist. Computational methods can systematically explore the potential energy surface to identify the global minimum and other low-energy conformers. arxiv.orgresearchgate.net The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. arxiv.org For related benzamide (B126) derivatives, DFT calculations have been successfully employed to determine optimized geometries, which show good agreement with experimental data from X-ray crystallography. physchemres.orgschrodinger.com The planarity of the benzamide group and the orientation of the butyl chain are key structural parameters determined through this process.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. umich.edu The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. umich.eduresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity.

For aromatic amides, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the amide group, while the LUMO is a π*-antibonding orbital. DFT calculations can provide precise energy values for these orbitals. For instance, in studies of similar molecules, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer processes. nih.gov The energy of this gap can be correlated with the wavelengths of light the molecule absorbs, which can be experimentally verified using UV-Vis spectroscopy. umich.edu

| Computational Parameter | Description | Typical Calculated Values for Similar Benzamides |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. Relates to chemical reactivity and electronic transitions. | 4.0 to 5.0 eV |

Optimization of Molecular Conformations

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing Motifs

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov This analysis provides a detailed picture of the forces that hold the molecules together in the solid state, such as hydrogen bonds and van der Waals interactions. eurjchem.com

| Interaction Type | Typical Contribution in Related Benzamides | Description |

| H···H | 30-50% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 10-20% | Interactions involving carbon and hydrogen atoms. |

| O···H/H···O | 10-20% | Hydrogen bonding interactions involving oxygen. |

| F···H/H···F | 5-15% | Interactions involving the fluorine substituent. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. nih.govrasayanjournal.co.in These methods are instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each conformation. mdpi.com For compounds containing a 4-fluorobenzamide (B1200420) moiety, docking studies have been used to predict their binding to various enzymes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues in the target's active site, as well as hydrophobic interactions involving the butyl chain and the fluorinated benzene ring. nih.gov

| Parameter | Description |

| Binding Affinity (ΔG) | The free energy of binding, indicating the strength of the interaction. Lower values indicate stronger binding. |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of an enzyme. |

| Interacting Residues | The specific amino acids in the target protein that form bonds or have close contacts with the ligand. |

| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (O, N). |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer a dynamic view. wustl.eduresearchgate.net MD simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion. researchgate.netaps.org This allows for the study of the conformational changes that both the ligand and the target may undergo upon binding. wustl.edu MD simulations can also be used to explore the energetic landscape of the binding process, providing a more detailed understanding of the stability of the ligand-target complex. By simulating the system over a period of time, it is possible to observe how the interactions between this compound and its target evolve, and to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex. wustl.edu

Prediction of Binding Affinities and Modes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorobenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery and the chemical sciences to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are correlated with the changes in their physicochemical properties, which are in turn determined by their molecular structure. mdpi.com A QSAR model establishes a mathematical relationship between molecular descriptors (numerical representations of chemical information) and a specific activity, such as enzyme inhibition or receptor binding affinity. wikipedia.org These models are invaluable for predicting the activity of novel compounds, guiding the synthesis of more potent analogues, and optimizing lead compounds in the drug development pipeline. mdpi.comnih.gov

For fluorobenzamide derivatives, QSAR modeling serves as a powerful tool to understand how structural modifications influence their therapeutic potential. By analyzing various descriptors—such as electronic, steric, and hydrophobic properties—researchers can identify the key structural features responsible for a desired biological effect.

Research Findings in QSAR Modeling of Fluorobenzamide Analogs

Several studies have employed QSAR methodologies to explore the therapeutic potential of fluorobenzamide derivatives for various applications, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities.

One area of significant research is the development of 4-fluorobenzamide-based derivatives as anti-inflammatory and analgesic agents. researchgate.net In these studies, QSAR models are often developed in conjunction with molecular docking simulations to predict the binding affinity of the compounds to target enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net For instance, a study on novel 4-fluorobenzamide derivatives found that the results of their docking studies aligned with the in vitro COX inhibition assays. researchgate.net The QSAR models helped to rationalize the selective binding to the COX-2 enzyme over the COX-1 enzyme, a crucial factor for developing anti-inflammatory drugs with improved gastric safety profiles. researchgate.net

In a different therapeutic context, computational analyses have been performed on tacrine (B349632) analogs, including derivatives of 4-fluorobenzoic acid, to evaluate their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. researchgate.net These QSAR studies often incorporate predictions for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For a series of 32 new AChE inhibitors, computational models were used to predict their ability to cross the blood-brain barrier (BBB), a critical factor for CNS-active drugs. researchgate.net The models used parameters like the rate of brain penetration (LogPS) and the extent of brain penetration (LogBB) to classify compounds. researchgate.net

QSAR models are built using statistical methods to correlate molecular descriptors with observed activity. The quality and predictive power of a QSAR model are assessed using several statistical metrics. A robust model will have a high coefficient of determination (R²), indicating a good fit for the training data, and a high cross-validation coefficient (q² or Q²), demonstrating its ability to predict the activity of new compounds. biolscigroup.us

The table below illustrates a typical set of molecular descriptors and statistical validation parameters used in building a QSAR model, based on a study of antitubercular agents, which serves as a representative example of the methodology. nih.gov

| Parameter | Description | Example Value/Correlation |

|---|---|---|

| Statistical Metrics | ||

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.9092 nih.gov |

| R²adj (Adjusted R²) | Adjusts the R² value for the number of predictors in the model. | 0.8950 nih.gov |

| Q² (Cross-validated R²) | Measures the predictive ability of the model, determined through methods like leave-one-out (LOO) cross-validation. | 0.784 amazonaws.com |

| Molecular Descriptors | ||

| μ (Dipole Moment) | A measure of the overall polarity of a molecule. | Negative correlation; lower values improve activity. biolscigroup.us |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of a molecule. | Negative correlation; lower values increase activity. biolscigroup.us |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. | Used to predict BBB penetration. researchgate.net |

| Hammett constants (σ) | Quantifies the electron-withdrawing or electron-donating influence of substituents on a benzene ring. | Used to predict effects on amide reactivity. |

The application of QSAR models allows for the high-throughput virtual screening of large chemical libraries, prioritizing the synthesis and testing of candidates with the highest predicted potency and most favorable pharmacokinetic profiles. nih.gov For fluorobenzamide derivatives, this computational approach accelerates the discovery process by focusing resources on the most promising molecular scaffolds.

The table below summarizes findings from various computational studies on different fluorobenzamide derivatives.

| Compound/Derivative Class | Investigated Activity | Key QSAR/Computational Finding | Reference |

|---|---|---|---|

| Novel 4-Fluorobenzamide Derivatives | Anti-inflammatory & Analgesic (COX-1/COX-2 Inhibition) | Docking studies predicted superior binding to COX-2 over COX-1, which was consistent with in vitro assays. The models rationalized the selectivity based on binding patterns. | researchgate.net |

| N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide | General Bioactivity | QSAR models can correlate the electronegativity of substituents (e.g., Cl) with biological activity using Hammett constants to predict effects on reactivity. | |

| Tacrine Analogs with 4-Fluorobenzoic Acid Moieties | Acetylcholinesterase (AChE) Inhibition | Computational models predicted CNS activity by calculating parameters like LogPS and LogBB. Only specific derivatives were predicted to be CNS active. | researchgate.net |

| Tetrahydronaphthyridine-based 4-Fluorobenzamide Derivatives | mGlu5 Positive Allosteric Modulators | Structure-activity relationship (SAR) studies showed that N-4-fluorophenyl substitution resulted in potent and efficacious modulation of the mGlu5 receptor. | acs.org |

Reactivity and Chemical Transformations of N Butyl 4 Fluorobenzamide

Derivatization Strategies via Modifications of the N-butyl Moiety

Modifications to the N-butyl portion of N-butyl-4-fluorobenzamide can be achieved through several synthetic strategies. These reactions primarily focus on altering the alkyl chain to introduce new functional groups or to build more complex molecular architectures.

One common approach involves the N-alkylation of the parent 4-fluorobenzamide (B1200420). While direct alkylation of the N-butyl group in this compound is not extensively documented, related N-alkylation reactions of amides provide insight into potential pathways. For instance, poor nucleophilic amines and amides can undergo Hoffmann N-alkylation with alcohols in the presence of catalytic amounts of alkyl halides. rsc.org This suggests that under specific conditions, further alkylation or functionalization of the nitrogen atom could be possible, although this might lead to the formation of tertiary amides.

Another potential, though less direct, strategy involves reactions at the carbon atoms of the butyl chain. This can be particularly challenging due to the relative inertness of C(sp³)–H bonds. However, advancements in C–H functionalization reactions offer potential routes. For example, some catalytic systems have been developed for the intramolecular δ-C(sp³)–H functionalization of N-fluorobenzamides, leading to cyclization. researchgate.netacs.orgnih.gov While these examples often involve N-tert-butyl groups, the principles could potentially be adapted for the N-butyl chain, enabling the introduction of functional groups at specific positions.

Functionalization at the Fluorophenyl Ring and Para-Substitution Reactions

The fluorophenyl ring of this compound is a key site for functionalization, allowing for the introduction of various substituents that can significantly alter the molecule's properties. The fluorine atom and the amide group exert electronic effects that influence the regioselectivity of these reactions.

The amide group is a meta-director in electrophilic aromatic substitution (EAS) reactions, while the fluorine atom is an ortho-, para-director, albeit a deactivating one. libretexts.org The interplay of these directing effects can lead to complex product mixtures. However, a powerful strategy to control the position of substitution is directed ortho-metalation (DoM). uwindsor.cawikipedia.org In this reaction, the amide group directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the ortho-position (the carbon atom adjacent to the amide-bearing carbon). uwindsor.cawikipedia.org This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a new substituent specifically at the ortho-position.

Table 1: Examples of Functionalization Reactions on Benzamide (B126) Scaffolds

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Directed ortho-metalation (DoM) | 1. n-BuLi, 2. Electrophile (E+) | Ortho to amide | Ortho-substituted benzamide |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Meta/Ortho to amide | Substituted benzamide |

Furthermore, the fluorine atom at the para-position can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when there is an ortho-directing group. For instance, ortho-fluorobenzamides can react with amides in the presence of a base to form quinazolinones through a sequence of SNAr and cyclization. acs.org While this compound itself is a para-substituted compound, related chemistries on fluorinated benzamides highlight the reactivity of the C-F bond.

Amide Bond Transformations and Cleavage Mechanisms

The amide bond in this compound is a robust functional group, but it can undergo a variety of transformations, including reduction and cleavage, under specific conditions.

Reduction: The amide can be reduced to the corresponding amine, N-butyl-4-fluorobenzylamine. This transformation typically requires strong reducing agents. A catalytic system using a combination of a triethylborane-base catalyst and a silane (B1218182) has been shown to be effective for the reduction of tertiary, secondary, and primary amides to amines. sci-hub.se By modifying the catalytic conditions, it is also possible to achieve a controlled reduction of secondary amides to aldimines. sci-hub.se

Cleavage (Hydrolysis): The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-fluorobenzoic acid and n-butylamine. This reaction is fundamental in peptide chemistry and is also relevant for the degradation or metabolic pathways of amide-containing compounds. For example, prodrugs have been designed where the active drug is released through the cleavage of an amide bond. google.com

Other Transformations: The amide nitrogen can also be involved in reactions. For instance, N-fluorobenzamides can be used to generate nitrogen-centered radicals, which can then participate in further reactions. researchgate.netacs.orgnih.gov

Cyclization and Heterocycle Annulation Reactions Involving Fluorobenzamide Scaffolds

This compound and related fluorobenzamide structures are valuable precursors for the synthesis of various heterocyclic compounds. These reactions often involve the participation of both the amide functionality and the aromatic ring.

A notable example is the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride (B1165640). researchgate.netacs.orgnih.gov This copper-catalyzed domino reaction proceeds through an intramolecular δ-C(sp³)–H functionalization to generate an intermediate that undergoes cycloaddition to produce fluorescent 1-amino-2,3-naphthalic anhydrides. researchgate.netacs.orgnih.gov These products can be further converted into a variety of naphthalimides. researchgate.netacs.orgnih.gov

Another strategy involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, which leads to the formation of quinazolin-4-ones through a subsequent cyclization step. acs.org This method provides a transition-metal-free approach to constructing this important heterocyclic ring system.

Furthermore, derivatives of this compound can be used to synthesize triazole-containing compounds. For example, N-(5-benzylthio-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of such compounds often involves the construction of the triazole ring from a precursor derived from 4-fluorobenzohydrazide.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-amino-2,3-naphthalic anhydride |

| 4-fluorobenzoic acid |

| 4-fluorobenzohydrazide |

| N-(5-benzylthio-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide |

| This compound |

| N-butyl-4-fluorobenzylamine |

| n-butylamine |

| n-butyllithium |

| Maleic anhydride |

| Naphthalimide |

| Quinazolin-4-one |

| Triazole |

Mechanistic Studies of Biological Interactions Involving N Butyl 4 Fluorobenzamide Derivatives

Enzyme Inhibition Mechanism Research

Derivatives of N-butyl-4-fluorobenzamide have been identified as inhibitors of several key enzymes, playing a role in various pathological conditions.

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, is a significant target in both medicine and agriculture. nih.gov The inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and in preventing the loss of nitrogen from urea-based fertilizers. nih.gov

Several derivatives of this compound have been investigated for their urease inhibitory potential. For instance, N-(diaminophoshinyl)-4-fluoro-benzamide is a known urease inhibitor. mdpi.com One study synthesized a series of N-(adamantan-1-ylcarbamothioyl)-4-fluorobenzamide derivatives and evaluated their in vitro urease inhibitory activity. nih.gov All the synthesized compounds showed greater potency than the standard inhibitor, thiourea. nih.gov The adamantyl derivatives with alkyl chains were found to be more active than their aryl counterparts. nih.gov Specifically, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was the most effective urease inhibitor among the aryl series. nih.gov

Kinetic studies on related benzohydrazide (B10538) derivatives have shown that these compounds can act as potent urease inhibitors, with some exhibiting greater activity than the standard thiourea. mdpi.com Molecular docking studies suggest that these inhibitors can interact with the nickel ions in the active site of the urease enzyme. mdpi.com

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govscientificarchives.com Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. scientificarchives.comscbt.com

Derivatives of this compound have shown potential as PTP1B inhibitors. nih.gov For example, a series of pyrazole (B372694) derivatives were synthesized and evaluated for their PTP1B inhibitory activity. nih.gov Among them, a derivative with a 2,4-dichloro substitution and a butyl linker demonstrated superior inhibitory activity against the PTP1B enzyme compared to the standard, oleanolic acid. nih.gov The study highlighted that the nature of the substituent on the phenyl ring and the length of the linker significantly influenced the inhibitory activity. nih.gov Interestingly, derivatives with fluoro and methoxy (B1213986) substitutions on the phenyl ring and a four-carbon linker showed no activity. nih.gov The most active compound also exhibited a 9-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). nih.gov

The mechanism of inhibition often involves the formation of hydrogen bonds with key residues in the active site of PTP1B, which can lead to prolonged enzyme inhibition. scbt.com Some inhibitors are designed to mimic the phosphorylated tyrosine substrate, thus competing for binding to the active site. scbt.com

Alpha-glucosidase inhibitors are oral anti-diabetic drugs that work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.govfrontiersin.org

Research into N-substituted hydantoin (B18101) derivatives has provided insights into alpha-glucosidase inhibition. nih.gov While direct studies on this compound are limited in this area, related structures offer valuable information. For instance, in a series of 4-methoxyphenyl (B3050149) hydantoin amino esters, extending the amino ester chain from methyl to butyl influenced the α-glucosidase inhibition. nih.gov At higher concentrations, some derivatives showed moderate inhibitory activity. nih.gov

Similarly, studies on flavonoid derivatives have identified potent alpha-glucosidase inhibitors. frontiersin.orgfrontiersin.org The inhibitory mechanism of these compounds is often reversible and of a mixed-type. frontiersin.orgfrontiersin.org Molecular docking studies have revealed that these inhibitors bind to the active site of α-glucosidase through hydrogen bonds and π-π stacking interactions. frontiersin.orgfrontiersin.org Although not directly involving this compound, these findings suggest that the benzamide (B126) scaffold could be a valuable component in the design of new α-glucosidase inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Investigation of Molecular Targets and Cellular Pathways

Beyond enzyme inhibition, derivatives of this compound interact with other molecular targets and modulate various cellular signaling pathways.

The interaction of this compound derivatives with specific receptors and transporters is an active area of research. The sigma (σ) receptors, for example, have been a focus of such investigations. evitachem.com The σ1 receptor is involved in a variety of cellular functions and has been implicated in several neurological disorders. acs.org

A novel analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, has been synthesized and shown to have a high affinity for the σ1 receptor, acting as an antagonist. acs.org This interaction is believed to be responsible for its antinociceptive effects in models of neuropathic pain. acs.org Molecular docking studies have helped to elucidate the binding interactions between this compound and the receptor. acs.org

Furthermore, derivatives of 2-amino-5-fluoro-N-butylbenzamide are being investigated for their interactions with biological targets like enzymes and receptors, including sigma receptors. evitachem.com The amino group in these compounds is thought to enhance binding affinity to target proteins. evitachem.com

Some this compound derivatives have also been studied for their interaction with the glucose transporter GLUT5. mdpi.com For example, 3-deoxy-3-[N-(4-fluorobenzamide)amino]-2,5-anhydro-D-mannitol was synthesized to evaluate its potential as a GLUT5 inhibitor. mdpi.com

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways and cellular processes.

For instance, the inhibition of PTP1B by these derivatives can enhance insulin signaling, which is beneficial in the context of type 2 diabetes. nih.gov PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates. mdpi.com By inhibiting PTP1B, these compounds can potentially restore insulin sensitivity.

In the context of cancer, derivatives of this compound have been shown to modulate signaling pathways involved in cell growth and proliferation. researchgate.net For example, some 1,2,4-triazole (B32235) derivatives containing a 4-fluorobenzamide (B1200420) moiety have been designed to target tyrosine kinases, which are crucial enzymes in growth factor signaling pathways. researchgate.net These compounds can induce apoptosis and cause cell cycle arrest in cancer cells. vulcanchem.com The PI3K/Akt signaling pathway, which is often dysregulated in cancer, is another potential target. mdpi.com Some neocryptolepine (B1663133) derivatives have been shown to inhibit this pathway, leading to anti-cancer effects. mdpi.com

Furthermore, sigma-2 receptor ligands, which can be derivatives of this compound, have been shown to induce apoptosis in cancer cells through the activation of caspases and DNA fragmentation. acs.org These ligands can also modulate calcium signaling within the cell, leading to decreased metabolic activity and cell death. acs.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity. nih.govresearchgate.net The effect of fluorine substitution on the biological activity of benzamide derivatives is multifaceted and context-dependent.

The strategic placement of fluorine can significantly alter a molecule's electronic properties, which in turn affects its interaction with biological targets. For instance, the highly electronegative nature of fluorine can influence the hydrogen-bonding capacity of nearby functional groups, potentially leading to stronger or altered binding to a receptor. nih.gov In some cases, a difluoro-derivative in the benzoyl moiety of a compound was shown to increase inhibitory activity, which could be attributed to favorable electronic effects on hydrogen bonding, increased lipophilicity, or changes in the π-interacting properties of the aromatic ring. nih.gov

However, the impact of fluorination is not universally positive and can lead to a decrease in biological activity. mdpi.com The position of the fluorine atom is critical. For example, in a study of aminergic G protein-coupled receptor ligands, moving a fluorine atom from one position to another on a quinoline (B57606) ring, which is involved in π-π interactions, resulted in decreased activity. mdpi.com Similarly, in studies on JNK3 inhibitors, fluoro-substitution on a benzene (B151609) ring led to a loss of potency, particularly with a 3-fluoro-derivative. acs.org

The introduction of fluorine can also impact a compound's physicochemical properties, such as lipophilicity and metabolic stability. uea.ac.ukacs.org While fluorine substitution can increase lipophilicity, which may enhance cell permeability, it does not always lead to a higher risk of P-glycoprotein mediated efflux, a common mechanism of drug resistance. acs.org In some instances, fluorinated benzamides have shown improved metabolic stability compared to their non-fluorinated parent compounds. uea.ac.uk

The following table summarizes the observed effects of fluorine substitution on the biological activity of various benzamide derivatives from different studies.

| Compound Series | Observation | Reference |

| Benzothiazole Derivatives | Introduction of a difluoro-derivative in the benzoyl moiety increased inhibitory activity. | nih.gov |

| Aminergic GPCR Ligands | Moving a fluorine atom on the quinoline ring led to decreased biological activity. | mdpi.com |

| JNK3 Inhibitors | Fluoro-substitution on the benzene ring resulted in a loss of JNK3 inhibition potency. | acs.org |

| Adamantanyl Benzamides | Fluorination of the adamantane (B196018) cage was well-tolerated and led to improved metabolic stability. | uea.ac.uk |

Role of the N-alkyl Chain in Ligand Binding and Selectivity

Studies on various receptor ligands have demonstrated the importance of the N-alkyl substituent. For instance, in a series of delta opioid receptor agonists, the binding affinities were strongly influenced by the number of alkyl substituents on the amide nitrogen. nih.gov N,N-dialkylbenzamide derivatives generally showed higher affinity than N-monoalkylbenzamide derivatives, and the N-unsubstituted benzamide had the lowest affinity. nih.gov This suggests that the amide group and its substitution pattern are critical for the interaction with the receptor. nih.gov

The length of the N-alkyl chain is also a key determinant of biological activity. In a study of N-alkyl-bis-o-aminobenzamides, the length of the alkyl chain (ranging from propyl to decyl) had a significant effect on their fluorescence response and complexing capacity with metal ions. semanticscholar.org Similarly, for a series of σ2 receptor ligands, extending the chain length from propyl to n-butyl and n-pentyl resulted in relatively little change in affinity, highlighting that for some targets, there is a degree of tolerance for chain length variation. scielo.br However, in other cases, even a single methylene (B1212753) group extension in the alkyl chain can enhance affinity. scielo.brscielo.br

The introduction of different alkyl groups can also modulate selectivity for one receptor subtype over another. This is a critical aspect of drug design, as it can lead to more targeted therapies with fewer side effects. For example, in the development of tris-benzamide estrogen receptor binding modulators, the attachment of different alkyl chains at the C-terminus was found to be more effective than at the N-terminus, with branched chains like isobutyl and benzyl (B1604629) groups showing high potency. acs.org

The following table provides examples of how modifications to the N-alkyl chain affect the biological properties of different compound series.

Supramolecular Chemistry and Solid State Research of N Butyl 4 Fluorobenzamide

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For N-butyl-4-fluorobenzamide, the key functional groups—the secondary amide and the fluorinated phenyl ring—are expected to be the primary drivers of its crystal packing.

The amide group is a robust functional group for forming strong hydrogen bonds, specifically the N-H···O interaction. In the absence of a crystal structure for the title compound, the crystal structure of its close analogue, N-butyl-4-chlorobenzamide , provides valuable insight. In this related structure, molecules are linked by N-H···O hydrogen bonds, forming chains or tapes, a common motif in primary and secondary amides. nih.gov It is highly probable that this compound would exhibit similar hydrogen-bonded chains as a primary supramolecular synthon.

The fluorine substituent on the benzamide (B126) ring introduces the possibility of other significant, albeit weaker, interactions such as C-H···F and F···F contacts. Studies on various fluorinated benzamides have highlighted the role of these interactions in influencing crystal packing. researchgate.netresearchgate.net For instance, in the crystal structure of 4-fluorobenzamide (B1200420) , F···F interactions are observed, although their nature can range from repulsive to weakly attractive depending on the geometry of the contact. pharmacompass.com The electrostatic potential surface of 4-fluorobenzamide illustrates the repulsive nature of a direct F···F contact. google.com

Polymorphism , the ability of a compound to exist in more than one crystal form, is a strong possibility for this compound. This phenomenon arises from different packing arrangements or molecular conformations in the solid state. The flexible n-butyl chain can adopt various conformations, which, combined with the potential for different hydrogen bonding patterns (synthons), could lead to multiple polymorphic forms with distinct physicochemical properties. nih.govbiokeanos.com For example, studies on N-(arylsulfonyl)-4-fluorobenzamides reveal complex three-dimensional architectures stabilized by a combination of N-H···O, C-H···O, and π-π interactions, with some derivatives exhibiting multiple molecules in the asymmetric unit, indicative of complex packing environments. researchgate.net The desolvation of solvates is another known method for accessing metastable polymorphic forms, a possibility that could be explored for this compound. nih.gov

Table 1: Crystallographic Data for Related Benzamide Structures

| Compound Name | CSD Refcode | Space Group | Key Intermolecular Interactions | Reference |

| N-butyl-4-chlorobenzamide | - | - | N-H···O hydrogen bonds | nih.gov |

| 4-Fluorobenzamide | BENAFP | P2₁/c | N-H···O, F···F interactions | pharmacompass.comgoogle.com |

| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | - | P-1 | N-H···O, C-H···O, C=O···π interactions | researchgate.net |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | - | P2₁/n | N-H···O, O-H···O hydrogen bonds | eurjchem.comnih.gov |

Self-Assembly Principles and Intermolecular Forces

The spontaneous organization of molecules into ordered structures, or self-assembly , is governed by a hierarchy of non-covalent interactions. rsc.orgorcid.org In this compound, these forces dictate the formation of its crystal lattice.

The primary intermolecular forces at play are:

Hydrogen Bonding: As mentioned, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent acceptor. This N-H···O hydrogen bond is the strongest and most directional interaction, and is expected to form the primary backbone of the supramolecular assembly, likely resulting in one-dimensional chains or ribbons. nih.govgrafiati.com

π-π Stacking: The fluorobenzene (B45895) rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of another, would likely serve to organize the hydrogen-bonded chains into layers. The presence of the electron-withdrawing fluorine atom can influence the quadrupole moment of the aromatic ring, potentially favoring offset or parallel-displaced stacking arrangements.

Weak Hydrogen Bonds (C-H···O and C-H···F): Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or the fluorine atom. researchgate.netresearchgate.net Hirshfeld surface analysis of related structures like N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide confirms that H···H, S···H, and halogen···H contacts are significant contributors to the crystal packing, highlighting the importance of these weaker interactions. researchgate.net

The interplay of these forces leads to a thermodynamically stable, three-dimensional structure. The principle of self-assembly suggests that the final crystal structure represents a minimization of the system's free energy, balancing the enthalpic gain from favorable interactions with the entropic cost of ordering. tcichemicals.com

Characterization of Co-crystals and Inclusion Complexes

Given the functional groups present in this compound, it is a prime candidate for the formation of multi-component crystalline solids such as co-crystals and inclusion complexes .

A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonding. nih.gov The amide group of this compound can act as both a hydrogen bond donor and acceptor, making it an ideal component for co-crystal formation with suitable co-formers. Potential co-formers could include:

Carboxylic acids: These can form robust and predictable supramolecular heterosynthons with the amide group (acid-amide synthon).

Other amides or pyridines: These can participate in hydrogen bonding with the N-H or C=O groups.

Phenols: The hydroxyl group of a phenol (B47542) can hydrogen bond with the carbonyl oxygen of the benzamide.

Computational screening methods, such as those based on the Cambridge Structural Database (CSD) or COSMO-RS, are often employed to predict the likelihood of co-crystal formation with a list of potential co-formers. rsc.org Experimental screening is then typically performed using techniques like liquid-assisted grinding, solvent evaporation, or slurry crystallization. researchgate.net While no specific co-crystals of this compound have been reported in the searched literature, the successful formation of co-crystals with other benzamide derivatives suggests this is a fruitful area for exploration. erpublications.com

Inclusion complexes are formed when one chemical compound (the "host") creates a cavity in which another molecule (the "guest") is located. While this compound itself is unlikely to act as a host due to its shape, it could potentially act as a guest molecule within a larger host. More relevant is the possibility of forming inclusion complexes with well-known host molecules like cyclodextrins or calixarenes. tcichemicals.comresearchgate.net The hydrophobic n-butyl chain and the fluorophenyl group could be encapsulated within the hydrophobic cavity of a host molecule in an aqueous environment. This complexation can alter the physicochemical properties of the guest, a strategy often used in pharmaceutical and materials science. The formation of such a host-guest complex would be driven by the hydrophobic effect and van der Waals interactions between the guest and the host's cavity. scielo.br

Table 2: Potential Co-formers and Host Molecules for this compound

| Class | Example Co-former/Host | Predominant Interaction | Potential Outcome |

| Carboxylic Acids | Benzoic Acid, Adipic Acid | Hydrogen Bonding (Acid-Amide Synthon) | Co-crystal |

| Amides | Nicotinamide, Isonicotinamide | Hydrogen Bonding (Amide-Amide Synthon) | Co-crystal |

| Phenols | 4-Hydroxybenzoic Acid | Hydrogen Bonding (Phenol-Amide Synthon) | Co-crystal |

| Host Molecules | β-Cyclodextrin, Calix eurjchem.comarene | Hydrophobic & van der Waals Interactions | Inclusion Complex |

The characterization of any new solid forms, such as polymorphs, co-crystals, or inclusion complexes, would rely on a suite of analytical techniques including single-crystal and powder X-ray diffraction (SCXRD, PXRD), thermal analysis (DSC, TGA), and spectroscopy (FTIR, Raman, solid-state NMR).

Potential Applications in Specialized Chemical Domains

Application in Radiopharmaceutical Research and Probe Development

The primary area of investigation for N-butyl-4-fluorobenzamide and its derivatives has been in the field of radiopharmaceutical sciences, particularly for the development of diagnostic imaging agents. The incorporation of a fluorine atom allows for isotopic labeling with Fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a half-life of 109.8 minutes, which is ideal for Positron Emission Tomography (PET) imaging.

Derivatives of this compound are being explored for their ability to target specific biological markers associated with various diseases, most notably cancer. The general strategy involves attaching the fluorobenzamide core to a biologically active molecule that can selectively bind to targets such as receptors or enzymes that are overexpressed in pathological conditions.

For instance, research has focused on developing PET probes for imaging sigma receptors, which are found in high densities in various tumor types. bldpharm.com The this compound moiety serves as a key component of these probes, providing the ¹⁸F label for PET detection. bldpharm.com Modifications of the benzamide (B126) structure have been shown to influence the affinity and selectivity for these receptors. bldpharm.com

Another significant application is in the imaging of melanoma. Benzamide derivatives have demonstrated a high affinity for melanin, a pigment abundant in most melanoma cells. acs.orgresearchgate.net This has led to the synthesis and evaluation of ¹⁸F-labeled fluorobenzamide compounds as potential agents for the early detection and staging of metastatic melanoma. acs.orgresearchgate.netethz.ch For example, N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) has been synthesized and has shown promising results in preclinical studies. ethz.ch

The synthesis of these PET probes typically involves a multi-step process. A common method is the coupling of a precursor molecule with a radiolabeled synthon, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]-SFB). vulcanchem.comsnmjournals.org For example, the synthesis of N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) was achieved by coupling [¹⁸F]-SFB with N-(2-aminoethyl)maleimide. vulcanchem.com This synthon can then be used to label thiol-containing biomolecules. vulcanchem.com